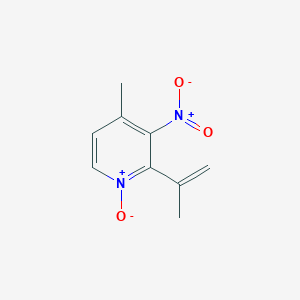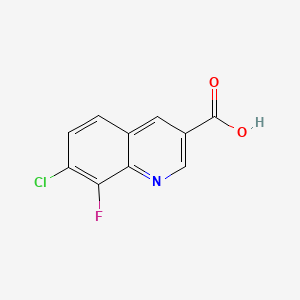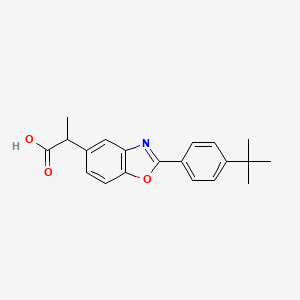
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is an organic compound that features a benzoxazole ring, a tert-butyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated benzoxazole under the catalysis of palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems are advantageous for scaling up the production while maintaining the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in NMR studies of macromolecular complexes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of UV filters for cosmetic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with G protein-coupled receptors, leading to various biological effects . The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce reactive oxygen species production .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
4-tert-Butylphenol: Used in the synthesis of other organic compounds and as a stabilizer in plastics.
Uniqueness
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is unique due to its combination of a benzoxazole ring and a tert-butyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54785-40-9 |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C20H21NO3/c1-12(19(22)23)14-7-10-17-16(11-14)21-18(24-17)13-5-8-15(9-6-13)20(2,3)4/h5-12H,1-4H3,(H,22,23) |
Clave InChI |
TXNPKAZVKAHXGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)
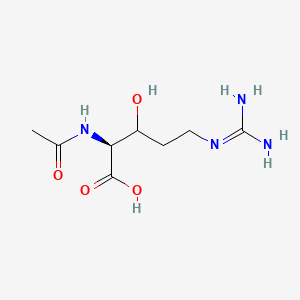
![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)



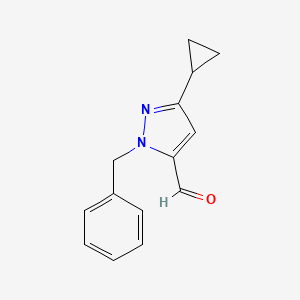
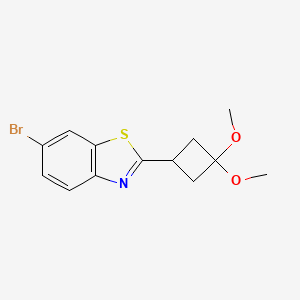
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)
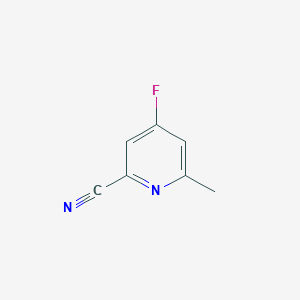
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
